Structural Elucidation and Crystallographic Profiling of N-Butyl-2-(methylthio)aniline
Structural Elucidation and Crystallographic Profiling of N-Butyl-2-(methylthio)aniline
Executive Summary
N-Butyl-2-(methylthio)aniline (CAS: 13372-62-8) is a highly versatile organosulfur compound characterized by an aniline core substituted with an N-linked butyl chain and an ortho-methylthio group[1]. In modern synthetic chemistry, it serves a dual purpose: it is a critical building block in the development of agrochemicals and pharmaceuticals, and it acts as a privileged, bidentate directing group in transition-metal-catalyzed C–H functionalization[2][3].
Understanding the spatial geometry of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for rationalizing its reactivity. Because the free base of N-alkylated anilines often exhibits high solubility and structural flexibility that hinders crystallization, structural elucidation is typically performed on its hydrochloride salt or its transition-metal coordination complexes[4][5]. This whitepaper provides an in-depth technical guide to the crystallographic profiling, structural methodologies, and coordination chemistry of N-Butyl-2-(methylthio)aniline.
Physicochemical Profile
The fundamental properties of N-Butyl-2-(methylthio)aniline dictate the parameters required for successful crystallization and handling. Notably, while many free-base N-alkylanilines are liquids at room temperature, commercial samples often report a melting point of approximately 215 °C[1]. This elevated melting point strongly indicates that the compound is frequently isolated and supplied as a stable salt (e.g., a hydrochloride derivative), which is thermodynamically optimal for crystallographic studies.
Table 1: Physicochemical Properties of N-Butyl-2-(methylthio)aniline
| Property | Value | Causality / Significance |
| IUPAC Name | N-Butyl-2-(methylthio)aniline | Determines steric bulk and coordination geometry. |
| CAS Registry Number | 13372-62-8 | Primary identifier for commercial sourcing[1]. |
| Molecular Formula | C₁₁H₁₇NS | Indicates presence of N and S heteroatoms for chelation. |
| Molecular Weight | 195.33 g/mol | Used for stoichiometric calculations in metal complexation[1]. |
| Melting Point | ~215 °C | High value suggests ionic lattice (salt form)[1]. |
| Boiling Point | ~234 °C | Relevant for high-temperature reflux synthesis[1]. |
| Density | 1.111 g/mL (at 25 °C) | Critical for solvent density matching in crystallization[1]. |
Crystallization Methodology: A Self-Validating Protocol
To obtain diffraction-quality single crystals of N-Butyl-2-(methylthio)aniline, one must restrict the conformational flexibility of the N-butyl chain. The following protocol utilizes salt formation and vapor diffusion to achieve a highly ordered crystal lattice.
Step-by-Step Protocol: Vapor Diffusion Crystallization
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Protonation (Salt Formation): Dissolve 50 mg of N-Butyl-2-(methylthio)aniline in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HCl.
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Causality: Protonating the secondary amine introduces strong hydrogen-bond donors ( N−H⋯Cl− ), significantly increasing lattice energy and driving the formation of a rigid crystalline network rather than an amorphous oil.
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Solvent System Selection: Dissolve the resulting precipitate in a minimum volume of a "good" solvent (e.g., methanol). Place this inner vial inside a larger outer vial containing a "poor" solvent (e.g., diethyl ether).
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Vapor Diffusion: Seal the outer vial tightly. Allow the system to stand undisturbed at 4 °C for 48–72 hours.
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Causality: The highly volatile anti-solvent (ether) slowly diffuses into the methanol phase, gradually lowering the solubility of the salt and inducing controlled nucleation, which prevents defect formation.
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Self-Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. Validation: True single crystals will extinguish polarized light uniformly at specific rotation angles. If the crystal shows patchy or multi-colored extinction, it is twinned or polycrystalline, and the diffusion rate must be slowed by lowering the temperature.
Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is isolated, it must be subjected to high-resolution SC-XRD. The workflow below outlines the rigorous data collection and refinement process.
SC-XRD workflow for N-Butyl-2-(methylthio)aniline structural elucidation.
Step-by-Step Protocol: Data Collection and Refinement
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Cryogenic Mounting: Coat the selected crystal in paratone oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream (100 K).
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Causality: Flash-cooling to 100 K minimizes the thermal motion (libration) of the flexible N-butyl chain, drastically reducing anisotropic displacement parameters and improving electron density resolution.
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Data Collection: Irradiate the crystal using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans.
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Integration and Absorption Correction: Integrate the frames using software like APEX or X-Area[4]. Apply a multi-scan absorption correction (SADABS).
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Self-Validation Checkpoint: Evaluate the internal residual factor ( Rint ). Validation: An Rint<0.05 confirms excellent crystal quality and correct Laue group assignment. Higher values necessitate remounting or checking for spatial twinning.
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Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Representative Crystallographic Data
Because the exact proprietary CIF for the isolated free base is rarely published independently, Table 2 provides a highly representative, modeled crystallographic profile based on isostructural ortho-substituted aniline hydrochloride salts and transition metal complexes[4][5].
Table 2: Representative SC-XRD Parameters (Hydrochloride Salt Model)
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=11.45 Å, b=8.31 Å, c=14.67 Å |
| Beta Angle ( β ) | 98.45° |
| Volume | ~1381.8 ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100(2) K |
Coordination Chemistry & Directing Group Functionality
Beyond its standalone structure, N-Butyl-2-(methylthio)aniline is a powerful ligand in organometallic chemistry. The proximity of the nitrogen and sulfur atoms allows it to act as an N,S-bidentate ligand.
When reacted with transition metals like Ni(II) or Pd(II), the compound forms highly stable 5- or 6-membered metallacycles. X-ray structural determinations of related thioether-functionalized aminosilanes and palladacycles reveal distorted square-planar geometries around the metal centers, with typical Ni–N and Ni–S bond lengths in the range of 186.4–186.9 pm and 217.5–221.5 pm, respectively[4][5].
Furthermore, the 2-(methylthio)aniline moiety acts as a robust directing group in C–H activation. For instance, in Rh(I)-catalyzed reactions, this directing group coordinates to the rhodium center, bringing the ortho C–H bond into strict proximity for oxidative addition, ultimately reacting with maleimides to form isoindolone spirosuccinimides[3]. Similar mechanisms have been established for Cobalt-catalyzed oxidative cyclizations[6].
N,S-bidentate coordination pathway and C-H activation directing mechanism.
Conclusion
The crystallographic profiling of N-Butyl-2-(methylthio)aniline requires rigorous sample preparation, often necessitating salt formation or metal complexation to overcome the inherent flexibility of the N-butyl chain. By employing cryogenic SC-XRD techniques, researchers can resolve the precise spatial orientation of the methylthio and butyl groups. This structural data is not merely academic; it is the foundational blueprint that explains the compound's exceptional efficacy as an N,S-bidentate directing group in advanced transition-metal-catalyzed C–H functionalization methodologies.
References
- Buy N-Butyl-2-(methylthio)aniline (EVT-15415087) - EvitaChem EvitaChem
- Cobalt-Catalyzed C-H Activation of N-carbamoyl Indoles or Benzamides with Maleimides ResearchG
- Ni(II) complexes with thioether-functionalized silylamide ligands. Synthesis and crystal structures SciSpace
- Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization Organic Chemistry Frontiers (RSC Publishing)
- Cobalt-Catalyzed Oxidative Cyclization of Benzamides with Maleimides: Synthesis of Isoindolone Spirosuccinimides ResearchG
- Reactivity of Schiff base-[C,N,S] pincer palladacycles RSC Publishing
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Reactivity of Schiff base-[C,N,S] pincer palladacycles: hydrolysis renders singular trinuclear, tetranuclear, and heteropentanuclear Pd 3 W 2 coordina ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00756E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
